N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Biological Activity
N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. The compound's structure includes a pyrimidine core and various phenolic substituents, which contribute to its pharmacological potential. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The chemical formula for this compound is C26H25N3O4S2. Its molecular structure features multiple functional groups that enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing pyrimidine derivatives. For instance:
- In vitro studies show that similar pyrimidine-based compounds possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of methoxy groups in the structure appears to enhance antibacterial efficacy, likely due to increased lipophilicity and better membrane penetration.
Compound | Target Organisms | MIC (µg/mL) |
---|---|---|
N-(3-methoxyphenyl)-2-acetamide | S. aureus | 50 |
Similar Pyrimidine Derivative | E. coli | 66 |
Pyrimidine with Methoxy Substituent | C. albicans | 30 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro. For example, derivatives containing the pyrimidine nucleus have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
N-(3-methoxyphenyl)-2-acetamide has also been noted for its anti-inflammatory properties:
- Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- In animal models, administration of related compounds has resulted in decreased inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted by Chikhalia et al. synthesized several pyrimidine derivatives and evaluated their antibacterial activity against E. coli and C. albicans. The results indicated that specific substitutions significantly enhanced antibacterial potency compared to standard antibiotics .
- Anticancer Mechanism : A recent investigation into the anticancer effects of pyrimidine derivatives revealed that compounds similar to N-(3-methoxyphenyl)-2-acetamide induced apoptosis in cancer cells through mitochondrial pathways .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-18-12-10-17(11-13-18)30-25(32)24-23(20-8-3-4-9-21(20)28-24)29-26(30)35-15-22(31)27-16-6-5-7-19(14-16)34-2/h3-14,28H,15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQYUNKEVRROKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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